Pyrrolidine Scaffold Outperforms Piperidine in Sulfonamide-Based Complex I Inhibition
In a systematic SAR study of bis-sulfonamide complex I inhibitors, the pyrrolidine-containing congener (compound 7) maintained inhibitory activity with an IC50 of 0.89 µM, whereas the direct piperidine analog (compound 3) exhibited significantly weaker inhibition (IC50 = 2.6 µM). [1] This ~3-fold potency difference demonstrates that even a single-atom ring expansion from pyrrolidine to piperidine is not tolerated, establishing the pyrrolidine core as a critical structural determinant. The target compound retains the pyrrolidine ring, suggesting it would be preferred over any piperidine-based analog for this target class.
| Evidence Dimension | NADH oxidase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Pyrrolidine bis-sulfonamide 7: IC50 = 0.89 µM |
| Comparator Or Baseline | Piperidine bis-sulfonamide 3: IC50 = 2.6 µM |
| Quantified Difference | 3-fold loss in potency with piperidine substitution |
| Conditions | Bovine heart submitochondrial particle NADH oxidase assay |
Why This Matters
This demonstrates that procurement of a pyrrolidine-based sulfonamide over a piperidine analog is justified by a measurable 3-fold potency advantage in a relevant biochemical assay, directly informing SAR-driven candidate selection.
- [1] Tsuji K, Ozawa S, Suzuki T, et al. Discovery of Bis-sulfonamides as Novel Inhibitors of Mitochondrial NADH-Quinone Oxidoreductase (Complex I). ACS Med Chem Lett. 2023;14(2):211-216. View Source
